Lipophilicity Modulation: Cyclobutyl vs. Methyl Substituent Comparison
The lipophilicity of 5-Amino-2-(cyclobutyl)pyrimidine (XLogP3-AA 0.6) is significantly higher than that of its methyl analog, 5-Amino-2-methylpyrimidine (XLogP3-AA -0.1) [1][2]. This increased lipophilicity can enhance membrane permeability and alter pharmacokinetic profiles, making it a more suitable starting point for developing CNS-penetrant or orally bioavailable drug candidates.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.6 |
| Comparator Or Baseline | 5-Amino-2-methylpyrimidine (XLogP3-AA -0.1) |
| Quantified Difference | +0.7 logP units |
| Conditions | Computed property; PubChem release 2025.09.15 |
Why This Matters
For procurement, selecting a compound with appropriate lipophilicity is crucial for optimizing bioavailability and reducing off-target effects in early-stage drug discovery.
- [1] PubChem. (2025). 2-Cyclobutylpyrimidin-5-amine. PubChem CID 49758794. View Source
- [2] PubChem. (2025). 2-Methylpyrimidin-5-amine. PubChem CID 295764. View Source
